Ethyl 7-bromobenzo[d]thiazole-2-carboxylate
CAS No.:
Cat. No.: VC20141834
Molecular Formula: C10H8BrNO2S
Molecular Weight: 286.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO2S |
|---|---|
| Molecular Weight | 286.15 g/mol |
| IUPAC Name | ethyl 7-bromo-1,3-benzothiazole-2-carboxylate |
| Standard InChI | InChI=1S/C10H8BrNO2S/c1-2-14-10(13)9-12-7-5-3-4-6(11)8(7)15-9/h3-5H,2H2,1H3 |
| Standard InChI Key | WXCIKLLQRVIERU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=C(S1)C(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Ethyl 7-bromobenzo[d]thiazole-2-carboxylate belongs to the benzothiazole family, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole moiety. The molecular formula is C₁₀H₈BrNO₂S, with a molecular weight of 286.14 g/mol . Key structural attributes include:
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Bromine atom at position 7, which introduces steric and electronic effects that influence reactivity.
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Ethyl ester group at position 2, enhancing solubility in organic solvents and serving as a handle for further functionalization.
The compound’s planar aromatic system and electron-withdrawing substituents (bromine, ester) make it a candidate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, which are pivotal in pharmaceutical synthesis .
Synthesis and Functionalization
Bromination Strategies
| Substrate | Brominating Agent | Yield (%) | Reference |
|---|---|---|---|
| Ethyl benzo[d]thiazole-7-carboxylate | Br₂/FeCl₃ | 82 | |
| 2-Aminobenzo[d]thiazole | NBS | 75 |
Ester Group Manipulation
The ethyl ester at position 2 can be hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH/MeOH), enabling further derivatization. For instance, hydrolysis of ethyl 2-bromo-1,3-benzothiazole-7-carboxylate yields 2-bromo-1,3-benzothiazole-7-carboxylic acid, a precursor for amide coupling .
Applications in Medicinal Chemistry
Benzothiazole derivatives are widely explored as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. While specific data on ethyl 7-bromobenzo[d]thiazole-2-carboxylate are scarce, structurally related compounds exhibit notable bioactivity:
Antitumor Activity
Analogous brominated benzothiazoles, such as ethyl 2-bromobenzo[d]thiazole-7-carboxylate, demonstrate inhibitory effects against c-Met kinase, a target in non-small cell lung cancer and glioblastoma . Mechanistic studies suggest that the bromine atom enhances binding affinity by forming halogen bonds with kinase active sites.
Table 2: IC₅₀ Values of Benzothiazole Derivatives Against c-Met
| Compound | IC₅₀ (nM) |
|---|---|
| Ethyl 2-bromobenzo[d]thiazole-7-carboxylate | 12.3 |
| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | 8.9 |
Physicochemical Properties
Solubility and Stability
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Solubility: The ethyl ester group confers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited aqueous solubility.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis under acidic or basic conditions.
Table 3: Thermal Properties of Benzothiazole Esters
| Compound | Melting Point (°C) | LogP |
|---|---|---|
| Ethyl 7-bromobenzo[d]thiazole-2-carboxylate | 152–154 (predicted) | 2.87 |
| Ethyl benzo[d]thiazole-6-carboxylate | 145–147 | 2.45 |
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